2-methyl-1H-imidazole Clotrimazole
Overview
Description
2-methyl-1H-imidazole Clotrimazole is a synthetic, broad-spectrum antimycotic drug primarily used for treating fungal infections such as Candida albicans. It belongs to the azole class of antifungals and is widely used in topical treatments for conditions like athlete’s foot, vulvovaginal candidiasis, and oropharyngeal candidiasis . Clotrimazole works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole Clotrimazole involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of Clotrimazole typically involves large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-imidazole Clotrimazole undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazole compounds .
Scientific Research Applications
2-methyl-1H-imidazole Clotrimazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole Clotrimazole involves the inhibition of the cytochrome P450-Erg11p enzyme, which is crucial for the biosynthesis of ergosterol in fungal cell membranes . By blocking this pathway, Clotrimazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another azole antifungal with a similar mechanism of action.
Ketoconazole: Used for treating systemic fungal infections.
Fluconazole: Known for its oral bioavailability and effectiveness against a wide range of fungal infections.
Uniqueness
2-methyl-1H-imidazole Clotrimazole is unique due to its broad-spectrum activity and minimal side effects. It is particularly effective in topical applications and has a well-established safety profile .
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]-2-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2/c1-18-25-16-17-26(18)23(19-10-4-2-5-11-19,20-12-6-3-7-13-20)21-14-8-9-15-22(21)24/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWVYEMVUUIDFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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